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Compound of Interest

Compound Name: 2,3-Difluorophenylacetonitrile

Cat. No.: B137455

An In-depth Technical Guide to 2,3-
Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 2,3-Difluorophenylacetonitrile. It includes a detailed synthesis protocol,
information on its chemical reactivity and handling, and a discussion of its potential, though not
yet fully elucidated, role in biological pathways, making it a valuable resource for professionals
in chemical research and drug development.

Core Properties and Identifiers

2,3-Difluorophenylacetonitrile, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated
aromatic nitrile.[1] It serves as a key intermediate in the synthesis of more complex molecules,
particularly within the pharmaceutical and fine chemical industries.[1][2] The presence of two
fluorine atoms on the phenyl ring enhances its chemical reactivity and stability, making it a
valuable building block for creating fluorinated organic compounds which are often sought after
for their unique biological activities and resistance to metabolic degradation.[1]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)
CAS Number 145689-34-5 [1][3]
Molecular Formula CsHsF2N [1][3]
Molecular Weight 153.13 g/mol [2]
Appearance C.:Ieér, very pale lemon/lime 1]
liquid

Purity >98.0% [1]
Density 1.2+0.1 g/cm3 [1]
Melting Point 24 °C [1]
Boiling Point 216.9 £ 25.0 °C at 760 mmHg [1]
Flash Point 85.0£23.2°C [1]
Refractive Index 1.487 [1]

Vapor Pressure

0.1 + 0.4 mmHg at 25°C

[1]

Synthesis and Experimental Protocols

The synthesis of 2,3-Difluorophenylacetonitrile typically involves the reaction of a

corresponding 2,3-difluorobenzyl halide with a cyanide salt. While specific, detailed protocols

for this exact molecule are not readily available in public literature, a general and

representative procedure can be adapted from methods used for analogous fluorinated

phenylacetonitriles. The following is a plausible experimental protocol based on the synthesis
of similar compounds.

Experimental Protocol: Synthesis of 2,3-Difluorophenylacetonitrile

Objective: To synthesize 2,3-Difluorophenylacetonitrile from 2,3-difluorobenzyl chloride and
sodium cyanide.

Materials:

o 2,3-difluorobenzyl chloride
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e Sodium cyanide (NaCN)

e lonic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or a polar aprotic
solvent (e.g., DMSO, DMF)

e Acetonitrile

e Drying agent (e.g., anhydrous sodium sulfate)
o Reaction flask (four-necked)

o Stirrer

e Thermometer

e Reflux condenser

« Distillation apparatus

Procedure:

e Reaction Setup: In a 250 ml four-necked reaction flask equipped with a stirrer, thermometer,
and reflux condenser, add 200 ml of an ionic liquid or a suitable polar aprotic solvent.

» Addition of Reactants: Add 0.2 mol of 2,3-difluorobenzyl chloride to the flask. While stirring,
cautiously add 0.23 mol of finely powdered sodium cyanide.

e Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, with
continuous stirring. Monitor the reaction progress using a suitable analytical technique (e.qg.,
TLC or GC).

o Work-up: After the reaction is complete, cool the mixture to room temperature.

o Extraction: Extract the product from the reaction mixture twice with 100 ml portions of
acetonitrile.

e Drying and Purification: Combine the organic extracts and dry over anhydrous sodium
sulfate. After drying, filter the solution and purify by distillation to obtain 2,3-
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Difluorophenylacetonitrile.

Logical Workflow for Synthesis:

Workflow for the Synthesis of 2,3-Difluorophenylacetonitrile

Reactants Solvent
(2,3-difluorobenzyl chloride, Sodium Cyanide) (lonic Liquid or Polar Aprotic Solvent)

Reaction
(70°C, 2 hours)

Product

(2,3-Difluorophenylacetonitrile)

Click to download full resolution via product page
Caption: A logical workflow for the synthesis of 2,3-Difluorophenylacetonitrile.

Chemical Reactivity

2,3-Difluorophenylacetonitrile is a versatile intermediate in organic synthesis. Its reactivity is
primarily centered around the nitrile group and the aromatic ring.

» Nitrile Group Reactions: The cyano group can undergo various transformations. It can be
reduced to form 2,3-difluorophenethylamine, a primary amine, using reducing agents like
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lithium aluminum hydride (LiAlIH4) or through catalytic hydrogenation. The nitrile group can
also be hydrolyzed under acidic or basic conditions to yield 2,3-difluorophenylacetic acid.

o Aromatic Ring Reactions: The difluorophenyl ring is activated towards nucleophilic aromatic
substitution due to the electron-withdrawing nature of the fluorine atoms. It can also undergo
electrophilic substitution, with the position of substitution being directed by the existing
substituents.

Spectral Data

The structural characterization of 2,3-Difluorophenylacetonitrile is supported by various
spectroscopic techniques.

Table 2: Summary of Spectral Data

Technique Key Features

Signals corresponding to the methylene (-CH2-)

protons and the aromatic protons. The aromatic
*HNMR . . - -

signals will exhibit complex splitting patterns due

to fluorine-proton coupling.

Resonances for the nitrile carbon, the

methylene carbon, and the aromatic carbons.
+*C NMR : : : L

The aromatic carbon signals will show splitting

due to carbon-fluorine coupling.

A characteristic sharp absorption band for the

nitrile (C=N) stretch, typically around 2250 cm~1.
IR Spectroscopy Bands corresponding to C-H stretching of the

aromatic ring and the methylene group, and C-F

stretching bands.

The molecular ion peak (M*) is expected at m/z
= 153.[2] Common fragmentation patterns may

Mass Spectrometry involve the loss of HCN or the benzyl fragment.
The top three peaks are observed at m/z 153,
126, and 152.[2]
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Safety and Handling

2,3-Difluorophenylacetonitrile is classified as toxic if swallowed, in contact with skin, or if
inhaled.[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE),
including gloves, goggles, and a lab coat, should be worn when handling this compound. Work
should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Statement Classification

Toxic if swallowed, in contact with skin or if

H301+H311+H331 inhaled

H302 Harmful if swallowed

H312 Harmful in contact with skin
H315 Causes skin irritation

H319 Causes serious eye irritation

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the reviewed literature detailing the specific biological
activity or signaling pathway involvement of 2,3-Difluorophenylacetonitrile, related
difluorophenylacetonitrile compounds have shown inhibitory effects on enzymes such as
cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key player in the inflammatory pathway,
responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a
common mechanism for anti-inflammatory drugs.

Given the structural similarities, it is plausible that 2,3-Difluorophenylacetonitrile or its
derivatives could be investigated for similar biological activities. The following diagram
illustrates a hypothetical signaling pathway where a derivative of 2,3-
Difluorophenylacetonitrile could act as a COX-2 inhibitor.

Hypothetical Signaling Pathway: COX-2 Inhibition
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Hypothetical Signaling Pathway: COX-2 Inhibition
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Caption: A hypothetical signaling pathway illustrating the potential role of a 2,3-
Difluorophenylacetonitrile derivative as a COX-2 inhibitor.

This guide serves as a foundational resource for professionals engaged in the fields of
chemical synthesis and drug discovery. The information compiled herein aims to facilitate
further research and application of 2,3-Difluorophenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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